molecular formula C18H21NO3 B032075 (S)-N-Methylcoclaurine CAS No. 3423-07-2

(S)-N-Methylcoclaurine

Cat. No. B032075
CAS RN: 3423-07-2
M. Wt: 299.4 g/mol
InChI Key: BOKVLBSSPUTWLV-INIZCTEOSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. Material Safety Data Sheets (MSDS) are often referred to for this information.


Future Directions

This involves identifying areas of further research. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, etc.


For a specific compound like “(S)-N-Methylcoclaurine”, you would need to refer to scientific literature and databases to gather this information. Please note that not all compounds will have information available for all these categories, especially if they are not widely studied. If you have access to scientific databases, you could use them to search for more information on this compound. If you don’t have access, you could try using free resources like Google Scholar or PubChem. If you’re a student, your institution might have subscriptions to scientific databases that you could use. If you’re in a professional setting, your organization might have similar resources. If you’re researching independently, you might need to rely on free resources or consider purchasing access to certain databases.


properties

IUPAC Name

(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKVLBSSPUTWLV-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955772
Record name 1-[(4-Hydroxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-Methylcoclaurine

CAS RN

3423-07-2
Record name N-Methylcoclaurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3423-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylcoclaurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003423072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(4-Hydroxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLCOCLAURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGK4QA23PL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
529
Citations
X Liu, J Bu, Y Ma, Y Chen, Q Li, X Jiao, Z Hu… - Plant Physiology and …, 2021 - Elsevier
Benzylisoquinoline alkaloids (BIAs) are compounds naturally found in plants and can have significant value in clinical settings. Metabolic engineering and synthetic biology are both …
Number of citations: 6 www.sciencedirect.com
HH Pauli, TM Kutchan - The Plant Journal, 1998 - Wiley Online Library
Alkaloids derived from the tetrahydrobenzylisoquinoline alkaloid (S)‐N‐methylcoclaurine represent a vast and varied structural array of physiologically active molecules. These …
Number of citations: 250 onlinelibrary.wiley.com
S DEWAN, SJ BHAKUNI, AN SINGH - academia.edu
The incorporation of (f)-coclaurine,(+)-norcoclaurine,(+)-N-methylcoclaurine and didehydro-N-methylcoclaurinium iodide into tetrandrine in Cocculus laurifolius has been studied and …
Number of citations: 0 www.academia.edu
DS Bhakuni, S Jain - Tetrahedron, 1981 - Elsevier
Incorporation of tyrosine, dopa, dopamine, 4-hydroxyphenylpyruvic acid, (±)-, norcoclaurine-1-carboxylic acid, -norcoclaurine, -coclaurine, and -N-methylcoclaurine into N-…
Number of citations: 20 www.sciencedirect.com
T Morishige, T Tsujita, Y Yamada, F Sato - Journal of Biological Chemistry, 2000 - ASBMB
S-Adenosyl-l-methionine:3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′-OMT) catalyzes the conversion of 3′-hydroxy-N-methylcoclaurine to reticuline, an important …
Number of citations: 203 www.jbc.org
DS Bhakuni, VM Labroo, AN Singh… - Journal of the Chemical …, 1978 - pubs.rsc.org
The incorporation of (±)-coclaurine, (±)-norcoclaurine, (±)-N-methylcoclaurine, and didehydro-N-methylcoclaurinium iodide into cocsulin in Cocculus laurifolius DC has been studied, …
Number of citations: 13 pubs.rsc.org
DS Bhakuni, S Jain, AN Singh - Phytochemistry, 1980 - Elsevier
The incorporation of (±)-coclaurine, (±)-norcoclaurine, (±)-N-methylcoclaurine and didehydro-N-methyleoclaurinium iodide into tetrandrine in Cocculus laurifolius has been studied and …
Number of citations: 20 www.sciencedirect.com
S Loeffler, B Deus-Neumann, MH Zenk - Phytochemistry, 1995 - Elsevier
A survey of eight plant cell cultures belonging to four isoquinoline alkaloid producing plant families revealed that norcoclaurine is, in the presence of S- adenosyl- l -methionine (SAM), …
Number of citations: 20 www.sciencedirect.com
T Frenzel, MH Zenk - Phytochemistry, 1990 - Elsevier
A new enzyme SAM: 3′-hydroxy-N-methyl-(S)-coclaurine-4′-O-methyltransferase (4′-OMT) was found in cell cultures of several isoquinoline-containing plant species belonging to …
Number of citations: 108 www.sciencedirect.com
DS Bhakuni, AN Singh, S Jain - Journal of the Chemical Society …, 1978 - pubs.rsc.org
The incorporation of (±)-norcoclaurine, (±)-coclaurine, (±)-N-methylcoclaurine, didehydro-N-methylco-claurinium iodide, (+)-(S)-N-methylcoclaurine and (–)-(R)-N-methylcoclaurine into …
Number of citations: 5 pubs.rsc.org

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